molecular formula C33H64O4 B1617028 Didodecyl azelate CAS No. 26719-99-3

Didodecyl azelate

Cat. No.: B1617028
CAS No.: 26719-99-3
M. Wt: 524.9 g/mol
InChI Key: JTJNOHFRNUDPDF-UHFFFAOYSA-N
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Description

Didodecyl azelate, also known as this compound, is an ester derived from nonanedioic acid (azelaic acid) and dodecanol. This compound is part of the ester family, which are organic compounds formed by the reaction of an acid and an alcohol. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound, in particular, is utilized in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nonanedioic acid, didodecyl ester typically involves the esterification of nonanedioic acid with dodecanol. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors. These reactors allow for the efficient mixing of reactants and catalysts, leading to higher yields and purity of the ester product. Additionally, the use of solid acid catalysts in a packed bed reactor can facilitate the esterification process without the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions: Didodecyl azelate can undergo various chemical reactions, including hydrolysis, transesterification, and reduction.

    Hydrolysis: This reaction involves the breaking down of the ester into its corresponding acid and alcohol in the presence of water and a catalyst, typically an acid or base.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by acids or bases.

    Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Acidic or basic catalysts with an alcohol.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

Major Products Formed:

    Hydrolysis: Nonanedioic acid and dodecanol.

    Transesterification: A new ester and an alcohol.

    Reduction: Alcohols derived from the ester.

Scientific Research Applications

Didodecyl azelate has several applications in scientific research and industry:

    Chemistry: Used as a plasticizer in the production of polymers and resins, enhancing their flexibility and durability.

    Biology: Investigated for its potential use in biodegradable materials due to its ester linkage, which can be broken down by enzymes.

    Medicine: Explored for its potential use in drug delivery systems, where its ester bond can be hydrolyzed to release active pharmaceutical ingredients.

    Industry: Utilized as a lubricant and anti-corrosion agent in various industrial applications.

Mechanism of Action

The mechanism of action of nonanedioic acid, didodecyl ester primarily involves its hydrolysis to release nonanedioic acid and dodecanol. These products can then participate in various biochemical pathways. For instance, nonanedioic acid can be further metabolized in the body, while dodecanol can be used in the synthesis of other compounds.

Comparison with Similar Compounds

Didodecyl azelate can be compared with other esters derived from nonanedioic acid, such as:

    Nonanedioic acid, dimethyl ester: Used in the synthesis of polymers and as a plasticizer.

    Nonanedioic acid, diethyl ester: Similar applications in polymer production and as a plasticizer.

Uniqueness: this compound is unique due to its long alkyl chain, which imparts hydrophobic properties and enhances its use as a lubricant and anti-corrosion agent

Properties

CAS No.

26719-99-3

Molecular Formula

C33H64O4

Molecular Weight

524.9 g/mol

IUPAC Name

didodecyl nonanedioate

InChI

InChI=1S/C33H64O4/c1-3-5-7-9-11-13-15-17-22-26-30-36-32(34)28-24-20-19-21-25-29-33(35)37-31-27-23-18-16-14-12-10-8-6-4-2/h3-31H2,1-2H3

InChI Key

JTJNOHFRNUDPDF-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOC(=O)CCCCCCCC(=O)OCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCOC(=O)CCCCCCCC(=O)OCCCCCCCCCCCC

26719-99-3

Origin of Product

United States

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